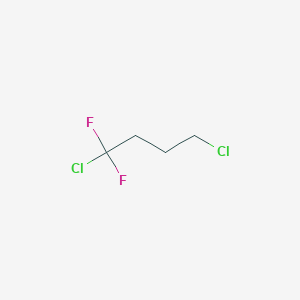

1,4-Dichloro-1,1-difluorobutane

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C4H6Cl2F2 |

|---|---|

Poids moléculaire |

162.99 g/mol |

Nom IUPAC |

1,4-dichloro-1,1-difluorobutane |

InChI |

InChI=1S/C4H6Cl2F2/c5-3-1-2-4(6,7)8/h1-3H2 |

Clé InChI |

OFOMWQXRWSSIMG-UHFFFAOYSA-N |

SMILES canonique |

C(CC(F)(F)Cl)CCl |

Origine du produit |

United States |

Advanced Spectroscopic and Structural Characterization of 1,4 Dichloro 1,1 Difluorobutane

Vibrational Spectroscopy for Molecular Dynamics and Bond Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides fundamental insights into the molecular vibrations of 1,4-dichloro-1,1-difluorobutane. These vibrations, which include the stretching and bending of bonds, are unique to the molecule's structure and the atoms involved.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to these vibrations. For this compound, characteristic IR absorption bands would be expected for the various bond types present.

Key expected vibrational modes would include:

C-H stretching: Typically observed in the 2850-3000 cm⁻¹ region. The specifics of these peaks can indicate the nature of the carbon atom to which the hydrogen is attached.

C-F stretching: These are typically strong absorptions found in the 1000-1400 cm⁻¹ region. The presence of two fluorine atoms on the same carbon (C1) would likely result in distinct symmetric and asymmetric stretching modes.

C-Cl stretching: These absorptions are generally found in the 600-800 cm⁻¹ region. The position of this band can be influenced by the surrounding molecular structure.

CH₂ bending (scissoring, wagging, twisting, and rocking): These vibrations occur at lower frequencies, typically in the 1450-1485 cm⁻¹ range for scissoring, and at lower wavenumbers for the other bending modes.

An interactive data table summarizing the expected IR absorption regions for this compound is provided below.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Bond(s) Involved |

| C-H Stretch | 2850-3000 | C-H |

| CH₂ Scissoring | 1450-1485 | C-H |

| C-F Stretch (Asymmetric) | 1000-1400 | C-F |

| C-F Stretch (Symmetric) | 1000-1400 | C-F |

| C-Cl Stretch | 600-800 | C-Cl |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability. Therefore, symmetrical vibrations and bonds involving heavier atoms often produce strong signals in Raman spectra.

For this compound, Raman spectroscopy would be particularly useful for observing:

C-C backbone stretching: These vibrations might be more prominent in the Raman spectrum.

Symmetric C-F₂ stretching: The symmetric stretch of the difluoro group at C1 would be expected to be Raman active.

C-Cl stretching: The carbon-chlorine bond stretch would also be observable.

The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide critical information about the connectivity and chemical environment of the atoms.

Proton NMR (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, their relative numbers, and their neighboring atoms. In this compound (Cl-CH₂-CH₂-CH₂-CF₂-Cl), three distinct proton environments are expected:

The two protons on the carbon adjacent to the chlorine atom (C4).

The two protons on the carbon at C3.

The two protons on the carbon at C2, adjacent to the difluorinated carbon.

The chemical shifts of these protons would be influenced by the electronegativity of the adjacent halogen atoms. The protons on C2, being closest to the highly electronegative fluorine atoms, would be expected to resonate at the lowest field (highest ppm value). The protons on C4, adjacent to the chlorine atom, would also be downfield shifted compared to a simple alkane, but likely to a lesser extent than those at C2. The protons at C3 would be the most shielded and therefore resonate at the highest field (lowest ppm value).

Furthermore, spin-spin coupling between adjacent non-equivalent protons would lead to signal splitting. For instance, the signal for the C3 protons would be expected to be a quintet due to coupling with the two protons on C2 and the two protons on C4. The signals for the C2 and C4 protons would likely appear as triplets.

A hypothetical ¹H NMR data table is presented below.

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| -CH₂- (C2) | Downfield | Triplet |

| -CH₂- (C3) | Mid-field | Quintet |

| -CH₂- (C4) | Upfield | Triplet |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, four distinct carbon signals are expected in the broadband decoupled spectrum, corresponding to the four carbon atoms in the chain.

The chemical shifts of these carbons would be significantly affected by the attached halogens:

C1 (-CF₂Cl): This carbon would be highly deshielded due to the presence of two fluorine atoms and one chlorine atom, resulting in a signal at a very low field. The signal would also exhibit a large one-bond coupling with the fluorine atoms (¹JCF).

C2 (-CH₂-): This carbon, adjacent to the difluorinated carbon, would also be deshielded.

C3 (-CH₂-): This carbon would be the most shielded of the methylene (B1212753) carbons.

C4 (-CH₂Cl): This carbon, bonded to a chlorine atom, would be deshielded compared to an unsubstituted alkane carbon.

A predicted ¹³C NMR data table is shown below.

| Carbon Environment | Expected Chemical Shift (ppm) |

| C1 (-CF₂Cl) | Very Low Field |

| C2 (-CH₂-) | Downfield |

| C3 (-CH₂-) | Upfield |

| C4 (-CH₂Cl) | Mid-field |

Fluorine-19 NMR (¹⁹F NMR) for Halogen Environments

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule. In this compound, the two fluorine atoms are chemically equivalent, and therefore a single signal would be expected in the ¹⁹F NMR spectrum.

The chemical shift of this signal would be characteristic of a geminal difluoro group attached to a chlorinated carbon. Furthermore, this signal would be split into a triplet due to coupling with the two adjacent protons on C2 (a ³JHF coupling). The magnitude of this coupling constant would provide further structural confirmation.

| Fluorine Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| -CF₂- | Characteristic region | Triplet |

The comprehensive analysis of this compound, a halogenated alkane, necessitates the use of sophisticated analytical techniques to elucidate its complex structural features. The following sections detail the application of advanced spectroscopic and structural methods for the definitive characterization of this compound.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for unambiguously establishing the covalent framework and spatial relationships of atoms within a molecule. For this compound, techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would provide definitive evidence of its connectivity.

A ¹H-¹H COSY experiment would reveal correlations between protons on adjacent carbon atoms. For instance, the protons at the C-2 position would show correlations to the protons at the C-3 position, and the C-3 protons would, in turn, show correlations to the proton at the C-4 position. This establishes the butane (B89635) backbone of the molecule.

Table 1: Predicted 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlating Nuclei | Expected Correlations |

| ¹H-¹H COSY | Protons on adjacent carbons | H-2 with H-3; H-3 with H-4 |

| ¹H-¹³C HSQC | Directly bonded C-H pairs | H-2 with C-2; H-3 with C-3; H-4 with C-4 |

| ¹H-¹³C HMBC | Long-range H-C couplings | H-4 with C-2, C-3; H-3 with C-1, C-2, C-4; H-2 with C-1, C-3, C-4 |

| ¹H-¹⁹F HMBC | Long-range H-F couplings | F-1 with H-2 |

Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of a compound through the analysis of its fragmentation patterns upon ionization. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragmentation pathways.

The molecular ion peak (M⁺) would be observed, and its isotopic pattern would be highly characteristic due to the presence of two chlorine atoms. The relative abundance of the M, M+2, and M+4 peaks would be approximately in a 9:6:1 ratio, reflecting the natural abundances of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways would involve the loss of a chlorine atom, a fluorine atom, or a combination of these. The cleavage of the carbon-carbon bonds would also lead to a variety of smaller fragment ions. The presence of these specific fragments helps to piece together the structure of the original molecule.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |

| 162/164/166 | [C₄H₆Cl₂F₂]⁺ | Molecular ion (M⁺) showing characteristic chlorine isotope pattern. |

| 127/129 | [C₄H₆ClF₂]⁺ | Loss of a chlorine atom. |

| 143/145 | [C₄H₆Cl₂F]⁺ | Loss of a fluorine atom. |

| 91 | [C₄H₆F₂]⁺ | Loss of two chlorine atoms. |

| 67/69 | [CHClF]⁺ | Fragment from the C-1 end of the molecule. |

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise geometric structure of molecules in the gaseous state, free from intermolecular interactions that are present in the solid or liquid states. wikipedia.orgresearchgate.net This method provides accurate measurements of bond lengths, bond angles, and torsional angles.

For this compound, GED studies would reveal the preferred conformational arrangement of the butyl chain. Due to rotation around the C-C single bonds, several conformers, such as anti and gauche forms, could exist. researchgate.net The analysis of the diffraction data would allow for the determination of the relative populations of these conformers at a given temperature. umich.edu

Table 3: Hypothetical Gas-Phase Electron Diffraction Structural Parameters for this compound

| Parameter | Hypothetical Value (Å or °) | Significance |

| r(C-C) | 1.53 Å | Carbon-carbon single bond length. |

| r(C-H) | 1.10 Å | Carbon-hydrogen bond length. |

| r(C-Cl) | 1.78 Å | Carbon-chlorine bond length. |

| r(C-F) | 1.38 Å | Carbon-fluorine bond length. |

| ∠CCC | 112° | Angle of the carbon backbone. |

| ∠FCF | 108° | Angle between the fluorine atoms at C-1. |

| ∠ClCH | 109° | Angle at the C-4 position. |

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While obtaining suitable single crystals of this compound itself might be challenging due to its likely low melting point, this technique can be applied to its derivatives or co-crystals.

By forming a crystalline derivative, for example, through a reaction that introduces a functional group capable of forming strong intermolecular interactions, it would be possible to obtain a solid suitable for X-ray diffraction analysis. The resulting crystal structure would reveal detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

Furthermore, X-ray crystallography would elucidate the packing of the molecules in the crystal lattice, providing insights into the nature and geometry of intermolecular interactions such as halogen bonds and van der Waals forces. This information is invaluable for understanding the solid-state properties of the material. In the absence of direct experimental data for this specific compound, the study of derivatives of similar molecules, such as indole-arylpiperazine, demonstrates the power of this technique in structural elucidation. nih.gov

Table 4: Hypothetical X-ray Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.2 Å, c = 7.8 Å, β = 95° | The dimensions and angle of the fundamental repeating unit of the crystal. |

| Bond Length (C-Cl) | 1.77 Å | Precise measurement of the carbon-chlorine bond length in the solid state. |

| Bond Angle (F-C-F) | 107.5° | Precise measurement of the angle between the fluorine atoms in the solid state. |

| Intermolecular Interactions | Halogen bonding, van der Waals forces | Reveals how the molecules pack together in the crystal. |

Computational and Theoretical Studies of 1,4 Dichloro 1,1 Difluorobutane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding within a molecule. These methods provide insights into electron distribution, molecular orbital energies, and the nature of chemical bonds, which in turn dictate the molecule's reactivity and physical properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method that can predict the electronic properties of molecules like 1,4-dichloro-1,1-difluorobutane. DFT calculations for this molecule would likely focus on determining its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The significant difference in electronegativity between fluorine, chlorine, and carbon atoms will lead to a highly polarized molecule.

The presence of two highly electronegative fluorine atoms on the C1 carbon would create a significant inductive effect, withdrawing electron density from the butane (B89635) backbone. This would make the C1 carbon electron-deficient. The chlorine atoms at the C1 and C4 positions would also contribute to this electron withdrawal, though to a lesser extent than fluorine. DFT calculations would quantify these effects, providing values for atomic charges and bond dipole moments. A hypothetical table of calculated Mulliken atomic charges using a DFT approach is presented below to illustrate the expected charge distribution.

| Atom | Hypothetical Mulliken Charge (a.u.) |

| C1 | +0.45 |

| F (on C1) | -0.30 |

| Cl (on C1) | -0.15 |

| C2 | -0.10 |

| C3 | -0.12 |

| C4 | +0.20 |

| Cl (on C4) | -0.18 |

| H (on C2) | +0.05 |

| H (on C3) | +0.06 |

| H (on C4) | +0.08 |

This table is illustrative and based on general principles of electronegativity and inductive effects in similar halogenated alkanes. Actual values would require specific DFT calculations.

Ab Initio Methods

These methods would also be crucial for calculating a precise potential energy surface, which is essential for understanding the molecule's conformational preferences and rotational energy barriers. For instance, ab initio calculations on similar 1,2-dihaloethanes have been used to determine the energy differences between gauche and anti conformers. nih.gov

Conformational Analysis and Energy Landscapes of the Butane Backbone

The flexibility of the butane backbone in this compound allows for the existence of various conformers, each with a distinct spatial arrangement of its atoms and, consequently, different energy levels.

Rotational Isomerism and Steric Hindrance

Rotation around the C-C single bonds of the butane chain leads to different rotational isomers (conformers). The primary factors governing the relative stability of these conformers are steric hindrance and electrostatic interactions between the substituent groups. For the C2-C3 bond, rotation will lead to classic staggered (anti and gauche) and eclipsed conformations.

Due to the bulky chlorine and fluorine atoms, eclipsed conformations, where these groups are in close proximity, would be highly energetically unfavorable due to significant steric repulsion. The staggered conformations, which minimize these repulsive interactions, will be the most stable. The anti conformation, with the large C1(F2)Cl and C4(H)Cl groups positioned 180° apart, is expected to be the global minimum energy structure. Gauche conformations, where these groups are 60° apart, would be slightly higher in energy due to some residual steric strain.

Halogen-Halogen and Halogen-Alkyl Interactions

The interactions between the halogen atoms and between the halogens and the alkyl chain are critical in determining the conformational landscape. While steric repulsion is a dominant factor, attractive or repulsive electrostatic interactions (dipole-dipole interactions) also play a significant role. The C-F and C-Cl bonds are highly polar, creating local dipoles. The orientation of these dipoles in different conformers will influence their relative energies.

In some cases, attractive interactions between halogens, known as halogen bonding, can occur, although this is more common with heavier halogens like bromine and iodine. In this compound, the interactions would be primarily repulsive due to the high electronegativity and small size of fluorine. The interplay between these repulsive and potentially attractive forces would define the precise rotational energy barriers, which could be calculated using quantum chemical methods.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Forces

Molecular dynamics (MD) simulations can provide a dynamic picture of this compound, both as an isolated molecule and in the presence of a solvent. These simulations model the movement of atoms over time, offering insights into the molecule's flexibility and its interactions with its environment.

The behavior of this compound in a solvent will be heavily influenced by intermolecular forces. researchgate.net As a polar molecule, it is expected to have significant dipole-dipole interactions with polar solvent molecules. In nonpolar solvents, the dominant intermolecular forces would be the weaker van der Waals interactions (London dispersion forces).

MD simulations could be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. This would reveal the structure of the solvation shell around this compound. Furthermore, simulations can predict how the solvent affects the conformational equilibrium of the molecule. For instance, a polar solvent might stabilize a more polar conformer that is less stable in the gas phase. The study of halogenated hydrocarbons in various solvents through MD simulations has shown that the nature of the solvent can significantly impact the solute's behavior. nih.gov

Prediction of Reactivity and Reaction Pathways Through Computational Modeling

Computational modeling serves as a powerful tool to predict the reactivity of molecules and elucidate potential reaction pathways without the need for extensive experimental work. For this compound, these models can forecast its stability and the likely outcomes of chemical transformations.

The reactivity of halogenated alkanes is largely influenced by the nature and position of the halogen atoms. The presence of both chlorine and fluorine on the same carbon atom in this compound introduces significant electronic effects. The high electronegativity of the fluorine atoms can influence the polarity of the C-Cl and C-H bonds, impacting the molecule's susceptibility to nucleophilic or electrophilic attack.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can be employed to determine key electronic properties that govern reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity.

While specific computational studies on this compound are not extensively documented in publicly available literature, general principles of halogenated alkane reactivity can be applied. For instance, the carbon-chlorine bond is typically more susceptible to nucleophilic substitution and reduction than the carbon-fluorine bond due to its lower bond strength.

Potential reaction pathways for this compound that can be explored through computational modeling include:

Nucleophilic Substitution: Investigating the reaction barriers for the displacement of chloride ions by various nucleophiles. Computational models can predict whether the reaction proceeds via an S(_N)1 or S(_N)2 mechanism.

Elimination Reactions: Modeling the conditions under which the molecule might undergo dehydrohalogenation to form an alkene.

Reductive Dehalogenation: Simulating the reaction with reducing agents to understand the selective removal of halogen atoms.

Table 1: Calculated Electronic Properties of a Related Halogenated Alkane

| Property | Calculated Value (Arbitrary Units) | Implication for Reactivity |

| HOMO Energy | -8.5 eV | Moderate electron-donating ability |

| LUMO Energy | 1.2 eV | Moderate electron-accepting ability |

| HOMO-LUMO Gap | 9.7 eV | Indicates relative kinetic stability |

| Dipole Moment | 2.5 D | Significant molecular polarity |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar halogenated alkanes. Specific calculations for this compound are required for accurate values.

Investigation of Halogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions play a critical role in the physical properties, crystal packing, and biological interactions of molecules. For this compound, both halogen bonding and other van der Waals forces are of significant interest.

Halogen Bonding:

Halogen bonding is a directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. The strength of this interaction depends on the polarizability of the halogen and the electron-withdrawing nature of the group to which it is attached. Chlorine atoms are known to be effective halogen bond donors. In this compound, the chlorine atoms can potentially form halogen bonds with electron-donating atoms of neighboring molecules or solvent molecules.

Fluorine atoms, being highly electronegative and having low polarizability, were traditionally not considered to be significant halogen bond donors. However, recent studies have shown that under certain circumstances, particularly when attached to a strongly electron-withdrawing group, fluorine can participate in halogen-like interactions. In this compound, the combined electron-withdrawing effect of the other halogens on the same carbon might induce a sufficient positive region (σ-hole) on the chlorine atoms to facilitate halogen bonding. Computational analysis of the molecular electrostatic potential (MEP) surface can reveal the locations and magnitudes of these positive and negative regions, thus predicting the propensity for halogen bond formation.

Other Non-Covalent Interactions:

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy between two molecules into its fundamental components: electrostatic, exchange, induction, and dispersion. This provides a detailed understanding of the nature of the non-covalent interactions.

Table 2: Predicted Non-Covalent Interaction Parameters for Halogenated Butanes

| Interaction Type | Donor Atom | Acceptor Atom | Predicted Interaction Energy (kcal/mol) |

| Halogen Bond | Cl | O (e.g., in a solvent) | -2.0 to -5.0 |

| Halogen Bond | Cl | N (e.g., in a base) | -3.0 to -7.0 |

| Hydrogen Bond | C-H | O | -1.0 to -3.0 |

| Dipole-Dipole | Molecule-Molecule | - | Variable, depends on orientation |

Note: These values are estimates based on computational studies of similar halogenated compounds and are intended to be illustrative. Specific calculations are needed for this compound.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its reactivity or biological activity. These models are widely used in medicinal chemistry and environmental science to predict the properties of new or untested chemicals. For this compound, QSAR studies can provide insights into its potential reactivity and toxicity based on its structural features.

The development of a QSAR model for a class of compounds like halogenated alkanes involves the calculation of a set of molecular descriptors. These descriptors can be constitutional (e.g., molecular weight, number of halogen atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges). nih.govwur.nlnih.gov

For halogenated hydrocarbons, descriptors related to hydrophobicity (logP), electronic properties (HOMO, LUMO), and molecular size have been shown to be important in predicting their toxicological endpoints. nih.gov For example, a QSAR study on the toxicity of halogenated aliphatic hydrocarbons towards Aspergillus nidulans found that the LUMO energy, molecular polarizability, and molar refractivity were significant descriptors. aimspress.com

Table 3: Common Descriptors Used in QSAR Models for Halogenated Hydrocarbons

| Descriptor Class | Specific Descriptor | Relevance to Reactivity/Toxicity |

| Constitutional | Molecular Weight | General size parameter. |

| Number of Chlorine Atoms | Influences reactivity and lipophilicity. | |

| Number of Fluorine Atoms | Affects metabolic stability and electronic properties. | |

| Topological | Connectivity Indices | Describe the branching and shape of the molecule. |

| Electronic | HOMO Energy | Relates to the potential for oxidation. |

| LUMO Energy | Relates to the potential for reduction and electrophilicity. aimspress.com | |

| Dipole Moment | Influences intermolecular interactions and solubility. | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of hydrophobicity, important for bioavailability. wur.nl |

The development and validation of robust QSAR models are crucial for the regulatory assessment of chemicals and for prioritizing experimental testing. colab.ws

Reactivity and Transformation Chemistry of 1,4 Dichloro 1,1 Difluorobutane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a halide ion, by a nucleophile. wikipedia.org In 1,4-dichloro-1,1-difluorobutane, both chlorine and fluorine atoms are potential leaving groups.

Reactivity of Chlorine vs. Fluorine Centers

The relative reactivity of the chlorine and fluorine atoms in nucleophilic substitution is primarily determined by the strength of the carbon-halogen bond. The C-F bond is significantly stronger than the C-Cl bond. quora.comstackexchange.comquora.comyoutube.com This is attributed to the high electronegativity of fluorine, which results in a more polar and stronger bond with carbon. quora.com Consequently, the chlorine atoms in this compound are more susceptible to nucleophilic attack than the fluorine atoms. The C-Cl bond is more readily cleaved, making chloride a better leaving group than fluoride (B91410). chemguide.co.uk

The general order of reactivity for haloalkanes in nucleophilic substitution is R-I > R-Br > R-Cl > R-F. pressbooks.pub Therefore, nucleophilic substitution on this compound is expected to occur preferentially at the carbon atoms bearing chlorine.

Stereo- and Regioselective Transformations

The regioselectivity of nucleophilic substitution in this compound is dictated by the differing reactivity of the two carbon-chlorine bonds. The C-1 position is a secondary carbon atom bonded to two fluorine atoms and one chlorine atom, while the C-4 position is a primary carbon atom bonded to a chlorine atom.

Nucleophilic substitution at the primary C-4 position is generally favored and likely proceeds via an S(_N)2 mechanism. This mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral. byjus.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Substitution at the C-1 position is more complex. The presence of two electronegative fluorine atoms on the same carbon atom significantly influences its reactivity. While these fluorine atoms increase the electrophilicity of the C-1 carbon, they also sterically hinder the backside attack required for an S(_N)2 reaction. Depending on the reaction conditions and the nucleophile, an S(_N)1 mechanism, proceeding through a carbocation intermediate, might be possible, although the stability of the resulting carbocation would be a critical factor. chemguide.co.uk

Elimination Reactions: Dehydrochlorination and Dehydrofluorination

Elimination reactions of haloalkanes, also known as dehydrohalogenation, involve the removal of a hydrogen halide to form an alkene. pressbooks.pub In this compound, both dehydrochlorination and dehydrofluorination are possible, leading to a variety of unsaturated products. These reactions are typically promoted by strong bases. wordpress.com

Formation of Unsaturated Chlorofluorinated Butenes and Butadienes

The treatment of this compound with a strong base, such as potassium hydroxide (B78521) in ethanol, can lead to the elimination of hydrogen chloride (HCl) or, under more forcing conditions, hydrogen fluoride (HF).

Dehydrochlorination is the more facile process due to the weaker C-Cl bond compared to the C-F bond. Elimination of HCl can occur in two ways, leading to different butene isomers:

1,2-Elimination: Removal of the chlorine at C-1 and a hydrogen from C-2 would yield 1-chloro-1,1-difluorobut-1-ene .

3,4-Elimination: Removal of the chlorine at C-4 and a hydrogen from C-3 would yield 4-chloro-4,4-difluorobut-1-ene .

Further elimination of HCl from these butene isomers could potentially lead to the formation of chlorofluorinated butadienes. For instance, elimination of HCl from 4-chloro-4,4-difluorobut-1-ene could yield 1,1-difluorobuta-1,3-diene .

Dehydrofluorination, the elimination of HF, is a less favorable process due to the high strength of the C-F bond. chemguide.co.uk It would require more vigorous reaction conditions, such as very strong bases or high temperatures.

Isomerization Studies

The regioselectivity of dehydrohalogenation reactions is often governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product. wordpress.com However, the presence of fluorine atoms can significantly influence the acidity of adjacent protons and the stability of the developing double bond, potentially leading to deviations from this rule. The specific isomer distribution will depend on the reaction conditions, including the base used and the solvent.

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound are challenging due to the high stability of the C-F and C-Cl bonds.

Oxidation: Halogenated alkanes are generally resistant to oxidation. Common oxidizing agents like potassium permanganate (B83412) (KMnO(_4)) or chromic acid (H(_2)CrO(_4)) are typically ineffective under standard conditions. libretexts.org Aggressive oxidation conditions, such as high temperatures and pressures, would likely lead to the complete degradation of the molecule, breaking C-C bonds and forming smaller, highly oxidized fragments.

Reduction: Reduction of the carbon-halogen bonds in this compound can be achieved using various reducing agents. The C-Cl bonds are more readily reduced than the C-F bonds.

Catalytic hydrogenation, using a metal catalyst such as palladium or platinum and a source of hydrogen gas, can be employed to replace chlorine atoms with hydrogen atoms. The selectivity of this process would favor the reduction of the C-Cl bonds over the C-F bonds.

Metal-based reducing agents, such as zinc in an acidic medium or sodium in an alcohol solvent, can also effect the reduction of C-Cl bonds. The choice of reducing agent and reaction conditions can influence the extent of reduction, potentially allowing for the selective removal of one or both chlorine atoms.

Below is a table summarizing the expected reactivity of this compound in various chemical transformations.

| Reaction Type | Reagents and Conditions | Expected Major Product(s) | Notes |

| Nucleophilic Substitution | |||

| at C-4 | Nucleophile (e.g., OH, CN) in a suitable solvent | 1,1-Difluoro-4-substituted-1-chlorobutane | Likely proceeds via S(_N)2 mechanism. |

| at C-1 | Strong nucleophile, potentially with heating | 4-Chloro-1-substituted-1,1-difluorobutane | Sterically hindered; may require forcing conditions. |

| Elimination | |||

| Dehydrochlorination | Strong base (e.g., KOH/EtOH) | Mixture of 1-chloro-1,1-difluorobut-1-ene and 4-chloro-4,4-difluorobut-1-ene | Regioselectivity depends on reaction conditions. |

| Dehydrofluorination | Very strong base or high temperature | Unsaturated chlorofluorinated butenes | Less favorable than dehydrochlorination. |

| Oxidation | Strong oxidizing agents (e.g., KMnO(_4), H(_2)CrO(_4)) | Decomposition | Resistant to oxidation under normal conditions. |

| Reduction | |||

| Catalytic Hydrogenation | H(_2), Pd/C or PtO(_2) | 1,1-Difluoro-1-chlorobutane and/or 1,1-difluorobutane | C-Cl bonds are preferentially reduced. |

| Metal Reduction | Zn, H or Na, ROH | 1,1-Difluoro-1-chlorobutane and/or 1,1-difluorobutane | Selectivity depends on the reducing agent and conditions. |

Selective Functional Group Transformations

The differential reactivity of the C-Cl and C-F bonds is the cornerstone for selective functional group transformations. The primary chlorine at the C-4 position is a prime site for nucleophilic substitution reactions. A variety of nucleophiles can be employed to introduce new functionalities, leading to a diverse range of derivatives.

For instance, reaction with alkoxides could yield ethers, while amines could produce the corresponding amino compounds. Thiolates would be expected to form thioethers. These transformations are foundational in synthetic organic chemistry for building more complex molecular architectures.

Table 1: Plausible Selective Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Hydroxide | Sodium Hydroxide | 4-Chloro-4,4-difluorobutan-1-ol |

| Alkoxide | Sodium Methoxide | 4-Chloro-1-methoxy-4,4-difluorobutane |

| Amine | Ammonia | 4-Chloro-4,4-difluorobutan-1-amine |

| Thiolate | Sodium Thiolate | 4-Chloro-4,4-difluorobutyl sulfide |

This table represents theoretically plausible reactions based on general principles of organic chemistry.

Cleavage of Carbon-Halogen Bonds

The cleavage of carbon-halogen bonds in this compound can be achieved through various methods, including reduction and organometallic reagent formation. Reductive dehalogenation, using reagents like zinc dust or sodium metal, could potentially lead to the sequential or complete removal of the chlorine atoms. Selective reduction of the C-Cl bond over the C-F bond would be the expected outcome under controlled conditions due to the higher bond dissociation energy of the C-F bond.

Formation of organometallic reagents, such as Grignard or organolithium species, would likely occur at the more reactive C-Cl bond. For example, reaction with magnesium would be anticipated to form the corresponding Grignard reagent, 4-chloro-4,4-difluorobutylmagnesium chloride, a versatile intermediate for carbon-carbon bond formation.

Metal-Mediated Cross-Coupling Reactions

The presence of a C-Cl bond suggests that this compound could be a viable substrate for metal-mediated cross-coupling reactions. Catalysts based on palladium, nickel, or copper are commonly employed for such transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Reactions such as Suzuki, Stille, and Sonogashira couplings could potentially be employed to couple the chlorinated end of the molecule with a variety of partners, including boronic acids, organostannanes, and terminal alkynes, respectively. The gem-difluoro group would likely remain intact under typical cross-coupling conditions, providing a pathway to functionalized molecules containing this fluorinated motif. While transition metal-catalyzed reactions of gem-difluoroalkenes are known, the reactivity of saturated systems like this compound remains an area for further exploration. nih.gov

Cyclization Reactions and Formation of Heterocyclic Compounds

The bifunctional nature of this compound makes it a potential precursor for the synthesis of heterocyclic compounds. Intramolecular reactions, where one end of the molecule reacts with a functional group introduced at the other end, could lead to the formation of five-membered rings.

For example, if the chlorine at C-4 is substituted by a nucleophile containing a reactive site, subsequent intramolecular cyclization could occur. The synthesis of fluorinated heterocycles is an active area of research due to their prevalence in pharmaceuticals and agrochemicals. taylorfrancis.comcardiff.ac.ukrsc.orgresearchgate.netresearchgate.net While direct cyclization of this compound itself is not documented, its derivatives could serve as valuable building blocks.

Polymerization and Oligomerization Potential

The potential for this compound to undergo polymerization or oligomerization is an intriguing aspect of its chemistry. Haloalkanes can participate in certain types of polymerization reactions. wikipedia.org For instance, under specific conditions, dehalogenation could lead to the formation of polymers.

Moreover, if both chlorine atoms were to be substituted by polymerizable functional groups, this molecule could act as a monomer. The incorporation of the difluoromethylene group into a polymer backbone could impart unique properties such as increased thermal stability and altered solubility. The field of fluoropolymers is extensive, with cationic polymerization of fluorinated vinyl ethers being a notable area of development. chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.orgnih.gov While the direct polymerization of this compound is not established, its potential as a comonomer or a precursor to fluorinated monomers warrants investigation. Radical polymerization is a versatile method for a wide range of monomers. wikipedia.org

Applications of 1,4 Dichloro 1,1 Difluorobutane As a Synthetic Intermediate

Precursor in Fine Chemical Synthesis

The presence of both chlorine and fluorine atoms on the butane (B89635) backbone makes 1,4-Dichloro-1,1-difluorobutane a valuable precursor in the synthesis of fine chemicals. The differential reactivity of the C-Cl and C-F bonds allows for selective transformations, enabling the introduction of the difluorobutyl moiety into more complex molecules. A South Korean patent discloses a method for the preparation of 1,1-difluoro-1,4-dichlorobutane, highlighting its utility for introducing fluorocarbon functionality in synthetic chemistry. nih.gov This suggests its role as a starting material for creating a variety of fluorinated organic compounds that are of interest in pharmaceuticals, agrochemicals, and materials science.

The synthetic strategy often involves the nucleophilic substitution of the chlorine atoms, which are more labile than the fluorine atoms. This allows for the attachment of various functional groups at the 1- and 4-positions of the butane chain, while retaining the difluoro group at the 1-position. The resulting difluorinated intermediates can then undergo further transformations to yield the desired target molecules.

Building Block for Fluorinated Polymers and Materials Science Applications

Fluoropolymers are a class of polymers known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. These properties are a direct result of the strong carbon-fluorine bond. While specific examples of the polymerization of this compound are not extensively documented in publicly available literature, its structure suggests its potential as a monomer or co-monomer in the synthesis of novel fluorinated polymers.

Theoretically, the chlorine atoms could be displaced in a polycondensation reaction with a suitable difunctional nucleophile, such as a diol or a diamine, to form fluorinated polyesters or polyamides, respectively. The resulting polymers would incorporate the difluorobutane unit into the polymer backbone, potentially imparting unique properties to the material. The presence of the difluoro group could enhance the thermal stability and chemical inertness of the polymer, making it suitable for applications in demanding environments.

Intermediate in the Synthesis of Specialty Organic Compounds

The utility of this compound extends to the synthesis of a variety of specialty organic compounds. The aforementioned patent emphasizes its role in introducing fluorocarbon functionality. nih.gov This is a critical aspect in the design of modern materials and biologically active molecules, where the incorporation of fluorine can significantly alter properties such as lipophilicity, metabolic stability, and binding affinity.

The reactivity of the chlorine atoms allows for the introduction of a wide array of functional groups through nucleophilic substitution reactions. For instance, reaction with alkoxides could yield difluorinated ethers, while reaction with thiolates could produce difluorinated thioethers. These resulting specialty compounds, with their unique combination of fluorine and other functional groups, can serve as key intermediates in multi-step syntheses of complex target molecules.

Role in the Generation of Novel Organohalogen Derivatives

The structure of this compound, with its distinct halogen atoms, provides a platform for the synthesis of novel organohalogen derivatives. Selective manipulation of the chloro and fluoro groups can lead to a diverse range of new compounds with tailored properties.

For example, dehydrochlorination reactions could potentially lead to the formation of unsaturated fluorinated compounds, which are valuable monomers and intermediates in their own right. Furthermore, the chlorine atoms could be replaced by other halogens, such as bromine or iodine, through Finkelstein-type reactions, to generate mixed dihalodifluorobutanes. These new organohalogen derivatives could exhibit unique reactivity profiles and serve as building blocks for yet unexplored chemical transformations. While specific, documented examples of these transformations for this compound are scarce in the literature, the fundamental principles of organic chemistry suggest these as plausible synthetic pathways.

Solvatochromic Applications and Solvent System Development in Specific Chemical Processes

A key application highlighted in the patent literature for 1,1-difluoro-1,4-dichlorobutane is its use as a solvent. nih.gov The presence of both polar C-Cl and C-F bonds, combined with a non-polar hydrocarbon backbone, gives the molecule a unique polarity profile. This can make it a useful solvent for a range of chemical reactions, particularly those involving organofluorine compounds or requiring a specific solvent polarity for optimal performance.

Environmental Behavior and Degradation Mechanisms of Chlorofluorinated Butanes

Environmental Fate and Persistence of 1,4-Dichloro-1,1-difluorobutane

The environmental persistence of this compound is expected to be influenced by the presence of both chlorine and fluorine atoms on the butane (B89635) backbone. The carbon-fluorine bond is exceptionally strong and stable, rendering the difluorinated end of the molecule resistant to many degradation processes. Conversely, the carbon-chlorine bonds are more susceptible to cleavage, suggesting that degradation may be initiated at the chlorinated end of the molecule.

Biotic Degradation Pathways

The ability of microorganisms to degrade halogenated compounds is a key factor in their environmental remediation. The degradation of this compound would likely involve specialized enzymes capable of cleaving carbon-halogen bonds.

Microbial Metabolism and Enzyme Systems Involved

The biodegradation of halogenated alkanes can occur under both aerobic and anaerobic conditions, involving different types of enzymes.

Under aerobic conditions , the initial step in the degradation of alkanes is often catalyzed by oxygenases, such as monooxygenases or dioxygenases. These enzymes introduce oxygen into the molecule, making it more susceptible to further metabolism. For instance, some Pseudomonas species are known to degrade chlorinated and fluorinated alkanes. Pseudomonas sp. strain 273 has been shown to degrade terminally monofluorinated and α,ω-bis-fluorinated medium-chain alkanes under oxic conditions, with the initial attack likely involving an oxygenolytic dehalogenase researchgate.netnih.gov. The presence of a difluorinated carbon at one end of this compound might hinder the initial oxidative attack at that position. However, the chlorinated end of the molecule could be a target for such enzymes.

Under anaerobic conditions , a key degradation mechanism for chlorinated compounds is reductive dehalogenation . This process involves the removal of a halogen atom with the concurrent addition of electrons, often with hydrogen serving as the electron donor enviro.wikiepa.govclu-in.org. This reaction is typically more favorable for more highly halogenated compounds. Anaerobic bacteria have been shown to completely dechlorinate compounds like 1,2-dichloropropane (B32752) to propene researchgate.net. It is plausible that this compound could undergo anaerobic reductive dechlorination of the C-Cl bonds. The fate of the C-F bonds under these conditions is less certain, as they are generally more resistant to reductive cleavage.

Anaerobic and Aerobic Biotransformations

The biotransformation of this compound would likely proceed through distinct pathways depending on the presence or absence of oxygen.

Anaerobic Biotransformation: Under anaerobic conditions, the primary transformation is expected to be reductive dechlorination. This could result in the stepwise removal of chlorine atoms to form 1-chloro-1,1-difluorobutane and subsequently 1,1-difluorobutane. These less chlorinated intermediates may then be more amenable to other degradation processes or could persist in the environment. The complete reductive defluorination of the resulting difluorobutane is considered less likely due to the high strength of the C-F bond.

Aerobic Biotransformation: In an aerobic environment, the initial attack would likely be oxidative. If the degradation is initiated at the chlorinated end of the molecule by an oxygenase, it could lead to the formation of a corresponding alcohol, 4-chloro-4,4-difluorobutanol. This alcohol could then undergo further oxidation to an aldehyde and a carboxylic acid. Subsequent degradation could involve the cleavage of the carbon chain. The presence of fluorine atoms may significantly influence the efficiency of these enzymatic reactions. Studies on fluoroanilines have shown that increased fluorine substitution can lead to longer enrichment times for degrading microbial cultures and lower maximum specific degradation rates, suggesting that the difluorinated part of this compound could pose a challenge to complete mineralization nih.gov.

Below is a table summarizing the potential degradation pathways and key influencing factors for this compound, based on inferences from related compounds.

| Degradation Pathway | Conditions | Potential Key Reactions | Influencing Factors | Anticipated Products |

| Photolytic Decomposition | Atmospheric / Aquatic | Reaction with hydroxyl radicals; Direct photolysis | Sunlight intensity; Concentration of reactive species | Halogenated alkyl radicals, further oxidation products |

| Hydrolysis | Aqueous | Nucleophilic substitution of chlorine | Temperature; pH (enhanced under alkaline conditions) | Chlorofluorinated alcohols |

| Aerobic Biotransformation | Oxic | Oxygenase-mediated oxidation | Presence of adapted microorganisms; Co-substrates | Chlorofluorinated alcohols, aldehydes, carboxylic acids |

| Anaerobic Biotransformation | Anoxic | Reductive dehalogenation | Presence of electron donors; Availability of suitable microbial consortia | Monochloro-difluorobutane, difluorobutane |

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Photocatalytic degradation is an AOP that utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂), activated by ultraviolet (UV) radiation. Upon illumination, the catalyst generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals.

The degradation of chlorofluorinated compounds like this compound via photocatalysis would likely proceed through a series of radical-initiated reactions. The C-Cl bonds are generally weaker than C-F and C-C bonds and would be the most probable initial point of attack by hydroxyl radicals. The reaction mechanism is hypothesized to involve the abstraction of a hydrogen atom or the cleavage of a C-Cl bond, leading to the formation of a carbon-centered radical. This radical would then undergo further oxidation, eventually leading to the mineralization of the compound into carbon dioxide, water, chloride ions (Cl⁻), and fluoride (B91410) ions (F⁻).

While specific kinetic data for this compound is absent from the literature, studies on other chlorinated and fluorinated alkanes have demonstrated the efficacy of this method. The efficiency of degradation would be influenced by factors such as catalyst loading, pH of the solution, and the presence of other organic matter.

Electrochemical oxidation is another AOP that can be employed for the degradation of persistent organic pollutants. This process involves the direct or indirect oxidation of pollutants at the surface of an anode. In direct oxidation, the compound is adsorbed onto the anode surface and loses electrons. In indirect oxidation, reactive species such as hydroxyl radicals, ozone, or hypochlorite (B82951) are generated in the electrochemical cell and subsequently react with the pollutant.

For this compound, electrochemical oxidation would likely target the cleavage of the carbon-chlorine bonds. The choice of anode material is critical; anodes with high oxygen evolution overpotential, such as boron-doped diamond (BDD) or certain mixed metal oxides, are known to be highly effective for the mineralization of halogenated organic compounds. The process is expected to break down the molecule, ultimately converting the chlorine and fluorine atoms into their respective halide ions.

No specific studies detailing the electrochemical oxidation of this compound have been identified. However, the successful application of this technology to other HCFCs and related compounds suggests it would be a viable, albeit energy-intensive, method for its remediation.

Sorption and Transport in Environmental Matrices (Soil, Water, Sediment)

The transport and fate of this compound in the environment are governed by its physical and chemical properties and its interaction with soil, water, and sediment. Key parameters influencing its behavior include its water solubility, vapor pressure, and its tendency to sorb to organic matter.

The sorption of organic compounds to soil and sediment is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). This value indicates the compound's tendency to partition between the aqueous phase and the organic carbon present in soil or sediment. For a compound like this compound, with both polar (C-Cl, C-F) and nonpolar (C-C, C-H) characteristics, its sorption behavior is not straightforward to predict without experimental data.

Generally, halogenated alkanes exhibit some degree of hydrophobicity, which would suggest a tendency to sorb to organic-rich soils and sediments. This sorption would retard its transport through the subsurface, potentially leading to its accumulation in these matrices. However, the presence of fluorine atoms can decrease a molecule's hydrophobicity compared to its purely chlorinated analogue.

In aquatic systems, its transport would be influenced by its solubility and volatility. If released into water, a portion would dissolve, while another fraction could volatilize into the atmosphere, governed by its Henry's Law constant. The dissolved fraction would be subject to transport by water currents and could partition into sediments. Due to the lack of specific studies, the mobility and persistence of this compound in the environment remain an area for future research. The potential for long-range transport in atmospheric or oceanic currents cannot be ruled out without data on its environmental persistence.

Advanced Analytical Methodologies for Environmental Monitoring and Process Control

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the capability to separate complex mixtures into their individual components. For a volatile compound such as 1,4-dichloro-1,1-difluorobutane, gas chromatography is the most pertinent technique, while high-performance liquid chromatography can also be adapted for analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. cdc.gov It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

In a typical GC-MS analysis of halogenated hydrocarbons like this compound, the sample is first introduced into the GC, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a capillary column. The column's stationary phase interacts differently with various compounds in the sample, leading to their separation based on properties like boiling point and polarity. For halogenated hydrocarbons, a semi-polar GC column, such as one with a 6% cyanopropylphenyl and 94% dimethyl polysiloxane stationary phase (e.g., DB-624), can provide effective separation. nih.gov

Once the separated compounds exit the GC column, they enter the mass spectrometer. Here, they are ionized, most commonly by electron impact (EI), which fragments the molecules into a unique pattern of ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio, generating a mass spectrum that serves as a "chemical fingerprint" for identification. By comparing the obtained mass spectrum to a library of known spectra, the presence of this compound can be confirmed. researchgate.net Quantification is typically achieved by integrating the area of a specific ion peak and comparing it to a calibration curve generated from standards of known concentrations.

For enhanced sensitivity, especially in environmental samples where concentrations can be extremely low, a technique called selected ion monitoring (SIM) can be employed. Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, which significantly improves the signal-to-noise ratio.

A summary of typical GC-MS parameters for the analysis of halogenated hydrocarbons is presented in Table 1.

| Parameter | Typical Setting |

| GC System | Agilent 7890A or similar |

| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film) or DB-624 |

| Injector Temperature | 280°C |

| Oven Program | Initial 40°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS System | Agilent 5975C MSD or similar |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Full Scan (m/z 30-600) or Selected Ion Monitoring (SIM) |

This table presents generalized parameters for the analysis of halogenated hydrocarbons and may require optimization for the specific analysis of this compound.

While gas chromatography is generally preferred for volatile compounds, high-performance liquid chromatography (HPLC) can be a viable alternative, particularly for less volatile halogenated compounds or when derivatization is employed. google.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase.

For the separation of halogenated compounds, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comchromforum.org The separation is based on the differential partitioning of the analytes between the two phases.

A significant challenge in the HPLC analysis of compounds like this compound is detection. As this compound lacks a strong chromophore, standard UV-Vis detectors may not provide adequate sensitivity. In such cases, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred approach. Atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) can be effective ionization techniques for neutral, less polar compounds in LC-MS. nih.gov

The selection of the column is critical for achieving good separation of halogenated isomers. Columns with phenyl-hexyl or pentafluorophenyl (PFP) stationary phases can offer unique selectivity for halogenated compounds due to π-π and dipole-dipole interactions. chromforum.org

Hyphenated Techniques for Comprehensive Analysis

To unravel the complexity of environmental and industrial samples, which may contain numerous isomers and interfering compounds, more advanced hyphenated techniques are often necessary. Comprehensive two-dimensional gas chromatography (GCxGC) is a particularly powerful technique in this regard. chemistry-matters.comresearchgate.net

GCxGC utilizes two different GC columns with distinct separation mechanisms (e.g., a nonpolar column followed by a polar column) connected by a modulator. acs.org The modulator traps small, sequential fractions of the effluent from the first column and rapidly injects them onto the second, shorter column for a fast secondary separation. This results in a highly structured two-dimensional chromatogram with significantly increased peak capacity and resolution compared to single-column GC. leco.comnih.gov

When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOFMS provides an unparalleled ability to separate and identify trace-level compounds in complex matrices. This is particularly beneficial for environmental forensics and detailed compositional analysis where the identification of every possible component is crucial. chemistry-matters.com

Development of Sensor Technologies for Detection

Real-time monitoring of this compound in industrial settings or for environmental safety requires the development of dedicated sensor technologies. While specific sensors for this compound are not widely reported, technologies for detecting chlorinated and other volatile organic compounds (VOCs) can be adapted.

Metal-oxide semiconductor (MOS) sensors are a common type of gas sensor that can detect a wide range of VOCs. spectrabase.com They operate based on a change in electrical resistance of a heated metal oxide material upon adsorption of gas molecules. While generally not highly selective, arrays of MOS sensors with different metal oxides can be used in "electronic nose" systems to generate a unique response pattern for a specific analyte or mixture.

Electrochemical sensors offer higher selectivity and are widely used for detecting specific toxic gases. walchem.com These sensors operate like a fuel cell, where the target gas reacts at an electrode, generating a current proportional to its concentration. Amperometric sensors, a type of electrochemical sensor, are available for detecting chlorine and chlorine dioxide, which could potentially be adapted or modified for chlorinated hydrocarbons. badgermeter.comsbcontrol.com

Photoionization detectors (PID) are sensitive to a broad range of VOCs. A PID uses a high-energy ultraviolet (UV) lamp to ionize gas molecules, and the resulting current is measured. The ionization potential of the target compound is a key factor in the applicability of PID.

Further research is needed to develop highly selective and sensitive sensors specifically for this compound for continuous monitoring applications.

Isotope Ratio Mass Spectrometry for Source Apportionment and Degradation Studies

Isotope ratio mass spectrometry (IRMS) is a sophisticated analytical technique that measures the relative abundance of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H, ³⁷Cl/³⁵Cl) in a compound. This can provide invaluable information about the origin, fate, and transformation processes of environmental contaminants.

By coupling a gas chromatograph to an IRMS system (GC-C-IRMS), the isotopic signature of individual compounds in a mixture can be determined. This is particularly useful for:

Source Apportionment: Different manufacturing processes or geographical sources of a chemical may impart a unique isotopic fingerprint. By analyzing the isotopic composition of this compound in an environmental sample, it may be possible to trace it back to its source of emission.

Degradation Pathway Elucidation: Abiotic and biotic degradation processes often exhibit kinetic isotope effects, where molecules containing lighter isotopes react faster than those with heavier isotopes. This results in an enrichment of the heavier isotopes in the remaining undegraded compound. By monitoring changes in the isotopic ratio over time or along a contamination plume, the extent and mechanisms of degradation can be investigated.

Future Research Directions and Emerging Frontiers in Chlorofluorinated Butane Chemistry

Development of Sustainable and Eco-Friendly Synthetic Routes

The chemical industry's shift towards sustainability is a primary driver for innovation in synthetic chemistry. For chlorofluorinated butanes, future research will heavily focus on developing greener, more efficient, and safer manufacturing processes that minimize environmental impact.

Biocatalytic Approaches

Biocatalysis, the use of natural catalysts like enzymes, offers a promising alternative to traditional chemical synthesis due to its high selectivity and operation under mild conditions. nih.gov While the application of biocatalysis to compounds like 1,4-dichloro-1,1-difluorobutane is still a nascent field, it represents a significant frontier. Future research is expected to concentrate on discovering and engineering enzymes, such as dehalogenases or fluorinases, capable of forming or cleaving carbon-halogen bonds with high precision. These enzymatic processes could lead to fewer byproducts, reduce energy consumption, and avoid the use of harsh or toxic reagents. nih.gov

Table 1: Potential Biocatalytic Approaches for Chlorofluorinated Butanes

| Enzyme Class | Potential Application in Chlorofluorinated Butane (B89635) Synthesis | Key Advantages |

| Halohydrin Dehalogenases | Catalyze the reversible dehalogenation of vicinal halo-alcohols, a potential step in introducing chlorine or fluorine. | High stereoselectivity and regioselectivity. |

| Fluorinases | Mediate the direct incorporation of fluorine atoms into organic molecules from fluoride (B91410) ions. | Enables direct and selective C-F bond formation under benign conditions. |

| Lipases | Used in resolution of racemic mixtures or in esterification/transesterification reactions of functionalized precursors. | Wide availability, operational stability, and broad substrate scope. nih.gov |

| Oxidoreductases | Potential for selective oxidation of precursor molecules to create sites for subsequent halogenation. | High specificity for target functional groups. |

Solvent-Free or Low-Solvent Methodologies

A major goal of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which contribute to pollution and pose safety risks. Future synthetic routes for chlorofluorinated butanes will likely incorporate solvent-free or low-solvent techniques. Research in continuous flow chemistry, for instance, presents a viable path forward. Flow reactors can improve heat and mass transfer, allowing for safer handling of energetic reactions and potentially reducing the need for solvents to control reaction rates and temperature. mit.edu This approach is particularly advantageous for gas-liquid reactions, which are common in fluorination processes, by enhancing interfacial contact and improving efficiency. mit.edursc.org

Exploration of Novel Reactivity Patterns and Catalytic Transformations

Understanding and harnessing the reactivity of the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds is central to the utility of this compound as a chemical intermediate. Future research will delve into novel catalytic systems that can selectively activate these bonds. While the C-F bond is notoriously strong, advancements in catalysis are making its functionalization more feasible.

Exploration into transition metal-catalyzed cross-coupling reactions, which have been successfully used for other 1,1-dichloro-1-alkenes, could be adapted for chlorofluorinated butanes. beilstein-journals.org Such reactions could enable the selective replacement of chlorine atoms to build more complex molecular architectures. Furthermore, Lewis acid-catalyzed transformations, which have been shown to mediate fluorine-chlorine exchange reactions in other fluorinated compounds, represent another key research avenue. researchgate.net Discovering new catalysts that operate under mild conditions with high selectivity will be a major focus. mdpi.com

Table 2: Potential Catalytic Transformations for Future Research

| Transformation Type | Target Bond(s) | Potential Catalyst System | Desired Outcome |

| Cross-Coupling | C-Cl | Palladium or Nickel complexes | Formation of new C-C, C-N, or C-O bonds. |

| Reductive Defluorination | C-F | Transition metal hydrides or organocatalysts | Selective removal of fluorine to create new reactive sites. |

| Halogen Exchange (HALEX) | C-Cl to C-F (or vice versa) | Lewis acids (e.g., AlCl₃) or metal fluorides | Interconversion of halogenated functionalities. researchgate.net |

| C-H Functionalization | C-H | Rhodium or Iridium catalysts | Direct introduction of functional groups without pre-functionalization. |

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

To optimize and control the synthesis of chlorofluorinated butanes, a detailed understanding of reaction kinetics, mechanisms, and intermediates is essential. mt.com Future research will increasingly rely on advanced characterization techniques that allow for the real-time, in-situ monitoring of chemical reactions.

Spectroscopic methods such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. mt.comcutm.ac.in Specifically, ¹⁹F NMR is highly sensitive to the local chemical environment of fluorine atoms, making it an invaluable technique for tracking the progress of fluorination or defluorination reactions in real time. nih.gov The integration of these spectroscopic probes into chemical reactors provides continuous data on the concentration of reactants, intermediates, and products, enabling precise control and a deeper mechanistic understanding. mt.com

Table 3: Advanced Techniques for In-Situ Reaction Monitoring

| Technique | Type of Information Provided | Relevance to Chlorofluorinated Butane Chemistry |

| ¹⁹F NMR Spectroscopy | Quantitative data on fluorine-containing species; structural information. nih.gov | Directly monitors the formation and consumption of fluorinated intermediates and products. |

| FTIR/Raman Spectroscopy | Real-time tracking of functional group changes; reaction kinetics. mt.com | Provides insight into reaction pathways and the disappearance of starting materials. |

| Reaction Calorimetry | Measures heat flow to determine reaction thermodynamics and kinetics. mt.com | Crucial for ensuring the safety of potentially energetic fluorination reactions. |

| Mass Spectrometry | Identification of transient intermediates and byproducts. | Elucidates complex reaction mechanisms. |

| X-ray Absorption Spectroscopy | Characterization of the electronic state and local environment of catalyst atoms. mdpi.com | Provides mechanistic insights into catalytic cycles. |

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating discovery and optimization. mdpi.comumich.edu For chlorofluorinated butanes, these computational tools offer powerful new capabilities. ML models can be trained on vast datasets of chemical information to predict the physicochemical properties of molecules like this compound with high accuracy, often much faster than traditional computational chemistry methods. nih.govengineering.org.cn

In the realm of synthesis, ML algorithms can predict the outcomes of reactions, suggest optimal reaction conditions, and even design novel synthetic routes from scratch. beilstein-journals.org This predictive power can significantly reduce the number of experiments required, saving time and resources. For instance, ML models are being developed to predict the reactivity and "fluorination strength" of various reagents, guiding chemists in selecting the best components for a desired transformation. rsc.orgnih.gov

Q & A

Q. How to address inconsistencies in reported reaction yields for fluorination of 1,4-dichlorobutane?

- Variables include fluorinating agent purity, side reactions (e.g., C-Cl bond cleavage), and competing isomerization. Design controlled experiments with in situ monitoring (Raman spectroscopy) to track intermediate formation. Replicate conditions from literature with rigorous reagent standardization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.